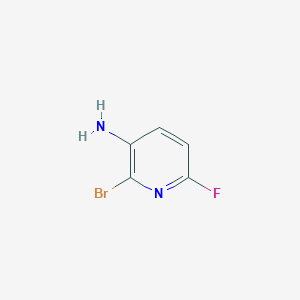

2-Bromo-6-fluoropyridin-3-amine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of organic compounds that are of significant importance in synthetic chemistry. bldpharm.com The presence of one or more halogen atoms on the pyridine ring alters its electronic properties and provides reactive handles for a variety of chemical transformations. These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. bldpharm.com

The reactivity of halogenated pyridines is highly dependent on the nature and position of the halogen substituents. For instance, the fluorine atom at the 2-position of a pyridine ring is known to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. georgiasouthern.edu This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. The bromine atom, on the other hand, is a versatile functional group that can participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comgeorgiasouthern.edu

The presence of an amino group, as in 2-bromo-6-fluoropyridin-3-amine, further modulates the reactivity of the pyridine ring and provides an additional site for functionalization. The amino group can act as a directing group in electrophilic aromatic substitution reactions or can be acylated, alkylated, or used in the formation of heterocyclic rings.

Significance in Contemporary Synthetic Methodologies

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that are subjects of synthetic interest. The strategic placement of the bromo, fluoro, and amino groups makes it a potentially valuable precursor for the synthesis of highly substituted pyridine derivatives.

A study on the synthesis of 2-bromo-6-alkylaminopyridines highlights a synthetic route that could be analogous to the preparation of this compound. In this research, 2,6-dibromopyridine (B144722) was reacted with an amine under pressure to achieve mono-amination, yielding a 2-bromo-6-aminopyridine derivative. georgiasouthern.edu This suggests a possible synthetic pathway to the title compound starting from 2,6-dibromo-3-fluoropyridine.

The true synthetic utility of this compound lies in its potential for sequential and regioselective functionalization. For instance, the bromine atom can be utilized in a palladium-catalyzed cross-coupling reaction to introduce a new substituent, followed by nucleophilic substitution of the fluorine atom. The amino group can also be modified at various stages of a synthetic sequence. This multi-faceted reactivity allows for the construction of complex molecular architectures from a relatively simple starting material. A notable application of a related compound, (4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, which contains a 2-fluorophenyl group, was in the development of Aurora A kinase inhibitors. nih.gov This highlights the potential of the this compound scaffold in the synthesis of biologically active molecules, such as kinase inhibitors. nih.govresearchgate.net

Overview of Research Trajectories and Future Directions

Given the synthetic potential of this compound, future research is likely to focus on several key areas. A primary trajectory will be the exploration of its use as a building block in the synthesis of novel pharmaceutical agents. The pyridine scaffold is a common feature in many approved drugs, and the unique substitution pattern of this compound could lead to the discovery of new drug candidates with improved efficacy and selectivity. elsevier.com

The development of more efficient and scalable synthetic routes to this compound itself is another area ripe for investigation. While analogous syntheses can be inferred, dedicated studies to optimize its production will be crucial for its broader application.

Furthermore, research into the differential reactivity of the C-Br and C-F bonds will be essential to fully exploit its synthetic potential. Understanding the precise conditions required for selective transformations at each site will enable chemists to design more elegant and efficient synthetic strategies. The future of organic synthesis is trending towards the development of versatile building blocks that allow for rapid and diverse functionalization, and this compound is well-positioned to be a valuable tool in this endeavor. thieme.dewhiterose.ac.uk The synthesis of related scaffolded ligands for use in extended metal atom chains (EMACs) also suggests a potential application in materials science. georgiasouthern.edugeorgiasouthern.edu

Chemical Properties of this compound and Related Compounds

Below are tables detailing the chemical properties of this compound and a related compound, 2-bromo-6-methylaminopyridine.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1068976-51-1 | bldpharm.com |

| Molecular Formula | C5H4BrFN2 | cymitquimica.com |

| Molecular Weight | 191.00 g/mol | bldpharm.com |

| Appearance | Solid | cymitquimica.com |

| Property | Value | Source |

|---|---|---|

| Synthesis Method | From 2,6-dibromopyridine and methylamine | georgiasouthern.edu |

| Characterization | ¹H and ¹³C NMR | georgiasouthern.edu |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPSGSIVZKURDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724422 | |

| Record name | 2-Bromo-6-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068976-51-1 | |

| Record name | 2-Bromo-6-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluoropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Fluoropyridin 3 Amine and Its Derivatives

Direct Synthetic Approaches

Direct approaches involve the stepwise introduction of bromo, fluoro, and amino groups onto a pyridine (B92270) core. The order and method of these introductions are critical to achieving the desired isomer with good yield and purity.

Amination Strategies

Amination is a key step in the synthesis of the target compound and its derivatives. Nucleophilic aromatic substitution (SNAr) is a primary strategy, particularly on fluoropyridine precursors. The high electronegativity of the fluorine atom activates the pyridine ring for nucleophilic attack by an amine. For instance, the reaction of 2-fluoropyridine with lithium amides can proceed under mild conditions to yield 2-aminopyridines. researchgate.net This principle can be extended to more complex systems; a 2,6-difluoro or 2-bromo-6-fluoropyridine intermediate could theoretically be aminated at the 3-position after its introduction via nitration and subsequent reduction.

Palladium-catalyzed cross-coupling reactions also represent a robust method for C-N bond formation. For example, the amination of 2-bromo-6-methylaminopyridine has been explored using palladium catalysts like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand such as rac-BINAP to couple the pyridine core with an amine. georgiasouthern.edu

Bromination of Fluoropyridines

Direct bromination of a fluorinated aminopyridine is a viable route to introduce the bromine atom at the desired position. The amino group at the 3-position is an activating group that directs electrophiles to the ortho and para positions. Starting with a precursor like 3-amino-2-fluoropyridine, electrophilic bromination would be expected to place the bromine atom at the C-6 position, adjacent to the fluorine, to yield the target molecule. A Chinese patent describes a process for preparing fluoropyridine compounds that involves the bromination of aminopicolines as an initial step, highlighting the utility of this transformation. google.com For example, 3-amino-6-picoline is brominated to 3-amino-2-bromo-6-picoline with a 90.3% yield before subsequent fluorination. google.com

Fluorination Reactions

Fluorination can be achieved through several methods, including halogen exchange (Halex) reactions or diazotization-fluorination sequences (Balz-Schiemann reaction). In a Halex reaction, a chloro or bromo substituent is displaced by a fluoride ion, often using a fluoride salt like potassium fluoride or cesium fluoride. chemicalbook.com For example, 2,6-dibromopyridine (B144722) can be converted to 2-bromo-6-fluoropyridine by heating it with potassium fluoride and a phase-transfer catalyst like 18-crown-6. chemicalbook.com

Alternatively, an amino group can be converted to a fluorine atom. An improved Balz-Schiemann reaction involves treating an aminopyridine, such as a 2-bromo-6-aminopyridine derivative, with a diazotizing agent (e.g., sodium nitrite) in the presence of a fluoride source like anhydrous hydrogen fluoride. google.com This method is effective for introducing fluorine onto the pyridine ring at a specific position.

Multi-step Reaction Sequences

Complex substituted pyridines often require multi-step syntheses to control the regiochemistry of functionalization. ymerdigital.comnih.gov A logical sequence to arrive at 2-bromo-6-fluoropyridin-3-amine could start with a simple pyridine derivative and introduce the substituents in a controlled order.

One such pathway involves:

Nitration: Introduction of a nitro group at the 3-position of a 2-bromo-6-fluoropyridine intermediate.

Reduction: The nitro group is then reduced to an amino group to yield the final product.

A documented multi-step synthesis for a related compound starts with hydroxylated nitro-picoline derivatives. The process involves bromination using tribromo oxygen phosphorus, followed by the reduction of the nitro group to an amine using a catalyst like Raney nickel under hydrogen pressure. This amino group can then be converted to a fluoro group via a modified Balz-Schiemann reaction to yield the fluoropyridine product. google.com

Precursor-Based Synthesis

From 2,6-Dibromopyridine

2,6-Dibromopyridine is a versatile and common precursor for synthesizing unsymmetrically substituted pyridines. guidechem.com The key challenge is to achieve selective mono-functionalization, as both bromine atoms are reactive.

Selective mono-amination of 2,6-dibromopyridine can be achieved to produce 2-bromo-6-aminopyridine derivatives. georgiasouthern.eduacs.org This is often accomplished using copper-catalyzed C-N cross-coupling reactions (Ullmann condensation), which can selectively replace one bromine atom with an amine. researchgate.net Research has shown that using a copper(I) iodide (CuI) catalyst with a specific ligand in a solvent like DMSO can effectively control the reaction to favor the mono-substituted product. researchgate.net A variety of amines, including alkylamines and arylamines, have been successfully coupled using this method. acs.orgnih.gov

The resulting 2-bromo-6-aminopyridine intermediate can then be further functionalized. To obtain the target molecule, a subsequent nitration at the 3-position followed by reduction would be a plausible route.

Below is a table summarizing the synthesis of 2-bromo-6-alkylaminopyridine derivatives from 2,6-dibromopyridine. georgiasouthern.edu

| Amine | Product | Yield |

| Methylamine | 2-Bromo-6-methylaminopyridine | 54.1% |

| Ethylamine | 2-Bromo-6-ethylaminopyridine | 52.4% |

Table 1: Synthesis of 2-Bromo-6-alkylaminopyridine Derivatives

Another approach involves first converting 2,6-dibromopyridine to 2-bromo-6-fluoropyridine via a halogen exchange reaction. chemicalbook.com This intermediate, 2-bromo-6-fluoropyridine, is a valuable building block for further substitutions. chemicalbook.com

| Starting Material | Reagents | Product |

| 2,6-Dibromopyridine | Potassium Fluoride, 18-crown-6 | 2-Bromo-6-fluoropyridine |

Table 2: Fluorination of 2,6-Dibromopyridine chemicalbook.com

From 2-Bromo-6-fluoropyridine

A plausible synthetic route to this compound starting from 2-Bromo-6-fluoropyridine involves a two-step process: nitration followed by reduction.

Nitration : The first step is the electrophilic nitration of the 2-Bromo-6-fluoropyridine ring to introduce a nitro group (-NO2) at the C-3 position. This transformation typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen deactivates the ring towards electrophilic substitution, making harsh conditions necessary. The directing effects of the existing substituents guide the nitro group primarily to the C-3 position.

Reduction : The resulting intermediate, 2-bromo-6-fluoro-3-nitropyridine, is then subjected to a reduction reaction. This step converts the nitro group into a primary amine (-NH2), yielding the final product, this compound. Common reducing agents for this transformation include metal catalysts like palladium or platinum with hydrogen gas, or metals in acidic media such as tin or iron in hydrochloric acid.

This sequence provides a direct method to introduce the required amino group onto the pre-functionalized pyridine core.

From Aminopyridine Derivatives

Synthesizing the target compound from aminopyridine precursors involves the strategic introduction of halogen atoms onto an existing aminopyridine ring. A direct approach begins with 3-Amino-2-fluoropyridine.

The synthesis proceeds via electrophilic bromination. The amino group at the C-3 position is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this case, the C-2 position is already substituted with fluorine, and the C-4 and C-6 positions are available for bromination. Reagents such as N-Bromosuccinimide (NBS) are often employed for this purpose as they offer milder reaction conditions and better regioselectivity compared to molecular bromine. researchgate.netcommonorganicchemistry.com The reaction of 3-Amino-2-fluoropyridine with a suitable brominating agent yields this compound.

Table 1: Synthesis via Bromination of an Aminopyridine Derivative

| Starting Material | Reagent | Product | Typical Conditions |

|---|---|---|---|

| 3-Amino-2-fluoropyridine | N-Bromosuccinimide (NBS) | This compound | Inert solvent (e.g., acetonitrile), controlled temperature |

This method leverages the activating and directing effects of the amino group to construct the target molecule.

From Nitropyridine Compounds

Another versatile synthetic strategy starts with nitropyridine compounds. This multi-step approach involves halogenation and subsequent reduction of the nitro group. A general pathway can be outlined as follows:

Halogenation of a Pyridine Precursor : The synthesis may begin with a substituted pyridine which is first halogenated. For instance, a fluorinated pyridine could be brominated, or a brominated pyridine could be fluorinated.

Nitration : An electrophilic nitration step is performed to introduce a nitro group at the desired position on the pyridine ring.

Reduction of the Nitro Group : The final key step is the reduction of the nitro group to an amine. This is a well-established transformation in organic synthesis.

A patent describes a method for preparing fluoropyridine compounds where nitropyridine compounds are brominated, followed by a process to convert the nitro group into an amino group. google.com This reduction is often achieved catalytically with Raney Nickel under a hydrogen atmosphere. google.com This route offers flexibility in the sequence of introducing the functional groups to achieve the desired substitution pattern.

Table 2: General Synthetic Scheme from Nitropyridine Intermediates

| Step | Transformation | Common Reagents | Purpose |

|---|---|---|---|

| 1 | Halogenation | NBS, Br2, KF | Introduction of bromo- and fluoro- substituents. |

| 2 | Nitration | HNO3/H2SO4 | Introduction of the nitro group precursor. |

| 3 | Reduction | H2/Raney Ni, Fe/HCl | Conversion of the nitro group to the final amine. |

Catalytic and Reagent Systems in Synthesis

The synthesis of this compound and its derivatives relies on a variety of catalytic systems and specific reagents to control reactivity and achieve high yields. These systems can be broadly categorized into metal-catalyzed and metal-free methodologies, with specific reagents playing crucial roles in key transformations.

Metal-Catalyzed Methods (e.g., Copper, Palladium)

Transition metal catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds in aromatic systems.

Palladium-Catalyzed Amination : Palladium-based catalysts are widely used for the amination of aryl halides, a reaction commonly known as the Buchwald-Hartwig amination. acs.orglookchem.com In the context of pyridine synthesis, palladium-Xantphos complexes have been shown to be effective for the selective amination of polyhalopyridines. nih.gov For example, the reaction of 2,6-dihalopyridines with various amines in the presence of a palladium catalyst is a powerful method for creating 2,6-diaminopyridine derivatives. cas.cz A specific documented reaction involving 2-Bromo-6-fluoropyridine utilizes a palladium catalyst, (dppf)2PdCl2·HCl, demonstrating the applicability of this metal in the functionalization of this specific heterocyclic core. ambeed.com

Copper-Catalyzed Amination : Copper-catalyzed reactions, often referred to as Ullmann condensations, represent a classical and still widely used method for C-N bond formation. rsc.org Modern copper-catalyzed systems can operate under milder conditions than their historical counterparts. researchgate.net Copper(I) oxide (Cu2O) has been used effectively to catalyze the amination of bromopyridine derivatives with aqueous ammonia at moderate temperatures. rsc.orgresearchgate.net These methods are valuable for synthesizing various aminopyridines and can be applied to complex substrates. organic-chemistry.orgacs.org

Metal-Free Methodologies

While metal catalysis is powerful, metal-free methods offer advantages such as lower cost, reduced toxicity, and simpler purification. Several key transformations in the synthesis of substituted pyridines are accomplished without transition metals.

Nucleophilic Aromatic Substitution (SNAr) : The SNAr reaction is a primary metal-free pathway for functionalizing pyridine rings, especially those activated by electron-withdrawing groups or containing a good leaving group. nih.gov Fluoropyridines are particularly reactive towards SNAr, with fluoride being an excellent leaving group in this context. nih.govrsc.org The synthesis of aminopyridines can be achieved by reacting a fluoropyridine with an amine, often under basic conditions, without the need for a metal catalyst. rsc.orgnih.gov This approach is efficient for introducing amino functionalities onto the pyridine ring.

Electrophilic Halogenation : The introduction of bromine onto an activated pyridine ring, such as an aminopyridine, is typically an electrophilic aromatic substitution reaction that proceeds without a metal catalyst. nih.gov Reagents like N-Bromosuccinimide (NBS) are highly effective for this transformation. researchgate.net

Use of Specific Reagents (e.g., Potassium Fluoride, Sodium Nitrite, N-Bromosuccinimide)

Potassium Fluoride (KF) : Potassium fluoride is a common, inexpensive, and safe source of fluoride ions for fluorination reactions. acs.org It is primarily used in nucleophilic aromatic substitution (SNAr) to replace chlorine or bromine atoms with fluorine, a process known as the halogen exchange (Halex) reaction. epo.orgreddit.com The synthesis of 2-Bromo-6-fluoropyridine from 2,6-dibromopyridine can be accomplished by heating with potassium fluoride. chemicalbook.com The reactivity of KF can be enhanced by using phase-transfer catalysts or conducting the reaction in a polar aprotic solvent. google.comresearchgate.net

Sodium Nitrite (NaNO2) : Sodium nitrite is a key reagent in the diazotization of primary aromatic amines. pharmaacademias.comscribd.com In an acidic medium, NaNO2 converts an amino group into a diazonium salt (-N2+). organic-chemistry.org This intermediate is highly versatile and can be replaced by a wide range of substituents through subsequent reactions. For example, in the Sandmeyer reaction, the diazonium group can be replaced by a halide (including bromide) using a copper(I) salt. Diazotization is a fundamental tool for the interconversion of functional groups on the pyridine ring. organic-chemistry.orgacs.org

N-Bromosuccinimide (NBS) : N-Bromosuccinimide is a versatile and widely used reagent for bromination in organic synthesis. wikipedia.orgmissouri.edu It serves as a convenient and safer alternative to liquid bromine for the electrophilic bromination of electron-rich aromatic rings, including activated heterocycles like aminopyridines. researchgate.netcommonorganicchemistry.comorganic-chemistry.org Its use allows for regioselective bromination under mild conditions, making it a preferred reagent for introducing bromine atoms onto sensitive substrates. researchgate.net

Table 3: Regioselective Bromination of Activated Pyridines with NBS

| Substrate | Product(s) | Conditions | Reference |

|---|---|---|---|

| 2-Aminopyridine (B139424) | 2-Amino-5-bromopyridine | NBS, Acetonitrile | ijssst.info |

| 2-Amino-6-methylpyridine | Ring and/or side-chain bromination | NBS, various solvents | researchgate.net |

| 2-Hydroxypyridine | 3,5-Dibromo-2-hydroxypyridine | 2 equiv. NBS, CCl4 | researchgate.net |

Purification and Characterization Techniques in Synthetic Studies

Following the chemical synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Subsequently, the purified compound's identity and purity must be confirmed through various analytical techniques.

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

For compounds related to this compound, recrystallization has been employed as a purification step. A patent for the preparation of 2-bromo-6-formylpyridine describes a recrystallization process using a mixture of ethanol and water in a 9:1 ratio after the initial filtration of the crude product google.com. This indicates that a mixed solvent system can be effective for purifying brominated pyridine derivatives. The choice of solvent or solvent system is critical and is typically determined empirically to find a system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures. The process generally involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Chromatography (e.g., TLC, Radial Chromatography)

Chromatographic techniques are indispensable for both monitoring the progress of reactions and for the purification of the final products in the synthesis of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a commonly employed technique for the qualitative monitoring of chemical reactions involving these compounds pipzine-chem.comgeorgiasouthern.edu. It allows for the rapid assessment of the consumption of starting materials and the formation of products. For example, in the synthesis of 2-bromo-6-alkylaminopyridine derivatives, TLC is used to track the progress of the amination reaction until a significant change is observed, indicating the formation of the desired product pipzine-chem.comgeorgiasouthern.edu. The choice of eluent (a mixture of solvents) is critical for achieving good separation of the components on the TLC plate.

Radial Chromatography: While specific examples for the purification of this compound using radial chromatography are not prevalent in the reviewed literature, this technique serves as an efficient alternative to traditional column chromatography for the separation of isomers and purification of reaction mixtures in related classes of compounds, such as nitroanilines researchgate.net. Radial chromatography, or centrifugal thin-layer chromatography, offers the advantage of faster and highly efficient separations, making it a potentially valuable tool for the purification of this compound and its derivatives researchgate.net.

Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC, UPLC)

The structural elucidation and purity assessment of this compound and its derivatives are accomplished through a combination of spectroscopic and spectrometric techniques.

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive characterization of the molecular structure.

¹H NMR: The proton NMR spectrum of this compound provides information about the number of different types of protons and their chemical environments chemicalbook.comrsc.org. The chemical shifts, splitting patterns, and integration of the signals are used to confirm the arrangement of protons on the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For aromatic amines, the chemical shifts of the carbon atoms, particularly the para-carbon, can provide insights into the electronic properties of the substituents on the aromatic ring mdpi.com. In the case of 2-bromo-6-alkylaminopyridine derivatives, ¹³C NMR spectra are used alongside ¹H NMR to confirm the successful synthesis and structure of the compounds pipzine-chem.comgeorgiasouthern.edu.

LC-MS, HPLC, and UPLC: Liquid chromatography coupled with mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are essential for determining the purity of the synthesized compound and for identifying any impurities. These techniques separate the components of a mixture, which are then detected, often by mass spectrometry, providing both retention time and mass-to-charge ratio data. Documentation for this compound often includes references to the availability of NMR, HPLC, and LC-MS data for product verification bldpharm.com. For pyridine amine derivatives, challenges in chromatography such as broad peak shapes can be addressed by careful selection of the column and mobile phase conditions chromforum.org.

Chemical Reactivity and Transformation Studies of 2 Bromo 6 Fluoropyridin 3 Amine

Halogen Reactivity

The pyridine (B92270) ring contains two different halogen atoms, bromine and fluorine, at positions 2 and 6, respectively. Their differing reactivity under various conditions allows for selective functionalization of the molecule.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-substituted aromatic and heteroaromatic compounds. wikipedia.org In the case of 2-Bromo-6-fluoropyridin-3-amine, the fluorine atom is particularly susceptible to displacement by nucleophiles. The reactivity of the ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups and the inherent electron-deficient nature of the pyridine ring, where the ring nitrogen effectively delocalizes the negative charge of the intermediate. wikipedia.orglibretexts.org

Research has demonstrated that the fluorine atom can be selectively substituted in the presence of the bromine atom. nih.gov This chemoselectivity is a significant advantage in multistep synthesis. For example, a practical and convenient procedure for nucleophilic aromatic substitution on aryl fluorides has been developed using the thermal decomposition of N,N-dimethylformamide (DMF) assisted by hydroxide. nih.gov This method is tolerant of various functional groups and allows for the displacement of fluorine without affecting a bromine atom on the same ring. nih.gov Pyridine analogs, in particular, have been shown to react in high yields under these mild conditions. nih.gov

| Reactant | Reagents | Product | Key Finding |

| This compound | Nucleophile (e.g., R₂NH), Base (e.g., KOH), Solvent (e.g., DMF) | 2-Bromo-6-(nucleophilically substituted)-pyridin-3-amine | Fluorine is selectively displaced over bromine under SNAr conditions. nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds. wikipedia.orgorganic-chemistry.org In this compound, the bromine atom at the 2-position serves as the primary reactive site for such transformations. The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst compared to the C-F bond, allowing for selective functionalization at the bromine position.

For C-N cross-coupling reactions, significant challenges can arise from substrates like 3-halo-2-aminopyridines. nih.gov Potential issues include the chelation of the palladium catalyst by the adjacent amine group, which can hinder the reaction progress. nih.gov However, recent advances have identified effective catalyst systems to overcome these problems. The use of specific palladium pre-catalysts, such as those based on RuPhos and BrettPhos ligands, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), facilitates the efficient coupling of primary and secondary amines with the 3-bromo-2-aminopyridine core. nih.gov

| Reaction Type | Coupling Partners | Catalyst System | Product |

| C-N Cross-Coupling | This compound + Primary/Secondary Amine | Pd-precatalyst (e.g., RuPhos, BrettPhos) + Base (e.g., LiHMDS) | 2-(Amino-substituted)-6-fluoropyridin-3-amine |

The Buchwald-Hartwig amination is a highly developed and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

The this compound molecule is an excellent substrate for Buchwald-Hartwig amination at the bromo-position. The efficiency of the coupling is highly dependent on the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent. nih.gov Optimization studies for the coupling of aryl bromides with amines have shown that systems involving ligands like XPhos, RuPhos, and SPhos, paired with bases such as sodium tert-butoxide (t-BuONa) or lithium tert-butoxide (t-BuOLi) in non-polar solvents like toluene, are highly effective. nih.gov These conditions enable the formation of a new C-N bond at the 2-position, yielding 2-N-substituted-6-fluoropyridin-3-amine derivatives.

| Parameter | Typical Reagents/Conditions | Purpose |

| Catalyst | Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂) | Source of active Pd(0) catalyst. nih.gov |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Stabilizes the palladium center and facilitates the catalytic cycle. nih.govnih.gov |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, Cs₂CO₃) | Deprotonates the amine and facilitates reductive elimination. libretexts.orgnih.gov |

| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane) | Solubilizes reactants and influences reaction rate. nih.gov |

Amine Group Transformations

The primary amine functionality at the 3-position offers another site for chemical modification, enabling the synthesis of diverse derivatives and its incorporation into complex molecular structures like ligands.

The primary amine group on the this compound ring can undergo various transformations common to arylamines. These reactions include, but are not limited to, acylation, alkylation, and condensation with carbonyl compounds to form imines. Such derivatizations are often employed as an intermediate step in the synthesis of more complex target molecules. For instance, modifying the amine functionality can alter the electronic properties of the pyridine ring or provide a new point of attachment for building larger molecular assemblies. bldpharm.com

The trifunctional nature of this compound makes it a valuable scaffold for the design and synthesis of sophisticated ligands for coordination chemistry. bldpharm.com Synthetic strategies can exploit the differential reactivity of the halogens and the amine group to construct multidentate ligands.

A common approach involves using a bromo-aminopyridine derivative as a key building block. georgiasouthern.edugeorgiasouthern.edu For example, a related compound, 2-Bromo-6-methylaminopyridine, has been used to synthesize tren-based scaffolded ligands. georgiasouthern.edu In this strategy, the bromo group is used for a cross-coupling reaction to attach the pyridine unit to a larger molecular framework, such as tris(2-aminoethyl)amine (B1216632) (tren). The amine groups on the pyridine rings then serve as the donor atoms for coordinating to metal ions. This methodology aims to create stable multimetallic complexes, such as Extended Metal Atom Chains (EMACs), where the ligand framework holds metal ions in close proximity to facilitate unique magnetic or electronic properties. georgiasouthern.edu The ability to readily derivatize the amine and selectively react at the halogen positions makes compounds like this compound highly attractive for developing novel, custom-designed ligand systems.

Pyridine Ring Modifications

The chemical architecture of this compound offers multiple sites for potential modification. Beyond substitutions at the carbon-halogen bonds, transformations involving the pyridine core itself represent an advanced strategy for creating molecular diversity.

Functionalization at Other Ring Positions

Research into the direct functionalization of the C4 and C5 positions of this compound through methods like C-H activation is not extensively documented in the reviewed literature. The primary focus of modification studies on this scaffold involves reactions at the more activated C2 (bromo) and C6 (fluoro) positions or derivatization of the C3-amino group.

However, the pyridine ring is prominently modified through tandem reactions that utilize the existing functional groups to build new, fused ring systems. A notable example is the synthesis of 1,5-naphthyridine (B1222797) derivatives. mdpi.comresearchgate.netsemanticscholar.org This process involves an initial palladium-catalyzed Heck reaction at the C2-bromo position, followed by an intramolecular cyclization that engages the C3-amino group. This strategy effectively transforms the simple pyridine core into a more complex bicyclic heterocycle, demonstrating a powerful method of ring modification that proceeds by leveraging the inherent reactivity of the pre-installed functional handles rather than direct C-H functionalization at other sites. mdpi.com

Reaction Mechanism Elucidation

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The electronic nature of the substituted pyridine ring, with two halogen electron-withdrawing groups, governs its reactivity, particularly in substitution and metal-mediated reactions.

Mechanistic Pathways of Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mechanistic pathway for the functionalization of this compound. In this mechanism, a nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group (bromide or fluoride). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction concludes with the departure of the leaving group, which restores the aromaticity of the ring.

Catalytic Cycle Analysis in Metal-Mediated Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which proceed via a well-established catalytic cycle. The C-Br bond is the typical site of reaction in these transformations, which include the Heck and Sonogashira couplings. mdpi.comgoogle.com

A representative catalytic cycle for a Heck reaction involving this compound (Ar-Br) and an alkene (e.g., methyl acrylate) is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex, Ar-Pd(II)-Br.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond, forming a new carbon-carbon bond and a new Pd-C sigma bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated and transferred to the palladium center. This step forms a palladium-hydride species and releases the final vinyl-substituted pyridine product.

Reductive Elimination/Base Regeneration: The Pd(0) catalyst is regenerated from the Pd(II)-hydride species, often with the aid of a base, allowing it to re-enter the catalytic cycle.

The table below summarizes the key components used in a reported Heck cross-coupling reaction with this substrate.

Table 1: Components of a Palladium-Catalyzed Heck Reaction

| Component | Role | Specific Reagent Example | Citation |

|---|---|---|---|

| Substrate | Aryl Halide Source | This compound | mdpi.com, semanticscholar.org |

| Coupling Partner | Alkene | Methyl Acrylate (B77674) | mdpi.com, semanticscholar.org |

| Catalyst | Source of Palladium | Palladium(II) Acetate (Pd(OAc)₂) | mdpi.com |

| Ligand | Stabilizes Catalyst | Tri-tert-butylphosphonium tetrafluoroborate | mdpi.com |

| Base | Regenerates Catalyst | N,N-Dicyclohexylmethylamine | mdpi.com |

| Solvent | Reaction Medium | Cumene | mdpi.com |

This catalytic approach has been successfully applied to transform this compound into intermediates for the synthesis of more complex heterocyclic systems like 1,5-naphthyridines. mdpi.comresearchgate.net

Applications of 2 Bromo 6 Fluoropyridin 3 Amine in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The strategic positioning of reactive sites on the pyridine (B92270) ring makes 2-Bromo-6-fluoropyridin-3-amine a sought-after intermediate in the synthesis of complex molecular architectures. Its role as a foundational scaffold is documented in patent literature for the preparation of novel therapeutic agents. For instance, it is cited as a key reactant in the synthesis of potential Aryl hydrocarbon receptor (AhR) modulators and glucagon-like peptide 1 (GLP-1) agonists, which are classes of molecules investigated for their therapeutic potential. googleapis.comgoogle.comgoogle.com

A prime example of its application is in the construction of fused heterocyclic systems. Research has demonstrated its use in the synthesis of 1,5-naphthyridine (B1222797) derivatives. mdpi.comsemanticscholar.org Naphthyridines are important structural motifs found in many biologically active compounds. In a specific application, this compound undergoes a palladium-catalyzed Heck reaction with methyl acrylate (B77674). This is followed by a phosphine-mediated cyclization to yield the 1,5-naphthyridinone core structure. mdpi.comsemanticscholar.orgresearchgate.net This transformation highlights the compound's utility in building more elaborate, rigid scaffolds that are of interest for developing kinase inhibitors and PET tracers for neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.net

Precursor for Heterocyclic Compounds

The inherent structure of this compound makes it an excellent precursor for a variety of more complex heterocyclic systems.

The compound serves as an ideal starting point for creating substituted pyridine-based scaffolds. The bromine and fluorine atoms act as orthogonal handles for introducing molecular diversity. The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions. mdpi.com For example, the synthesis of 1,5-naphthyridinones from this compound proceeds via a Heck reaction at the bromine position, which is then followed by an intramolecular cyclization involving the amino group to form a second, fused ring. mdpi.comsemanticscholar.org This strategy effectively uses the pyridine core of the starting material as the foundation for a new, bicyclic heteroaromatic system. mdpi.com The resulting naphthyridine scaffold can then be further modified, for instance, through Buchwald-Hartwig amination, to produce a library of compounds for biological evaluation. researchgate.net

While pyrimidine-based structures are of significant interest in medicinal chemistry, the direct synthesis of pyrimidine (B1678525) derivatives originating from this compound is not extensively documented in the reviewed scientific literature. The conversion of a pyridine ring into a pyrimidine ring is a complex transformation that would require significant ring-restructuring reactions.

Synthesis of Polyfunctionalized Organic Molecules

The distinct chemical reactivity of the three functional groups on this compound allows for the controlled, stepwise introduction of various substituents, leading to the creation of highly functionalized molecules. The differential reactivity of the carbon-bromine and carbon-fluorine bonds is key to this utility.

The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. In contrast, the carbon-fluorine bond on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The amino group can also be modified or can participate in cyclization reactions. This orthogonality enables chemists to perform selective transformations at one site while leaving the others intact for subsequent reactions.

Strategies for Diversification and Library Synthesis

The chemoselective reactivity of this compound makes it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. The ability to perform sequential and site-selective reactions on the bromo and fluoro substituents is a significant advantage.

A typical diversification strategy could involve:

Step 1 (C-Br Functionalization): A Suzuki or Heck coupling reaction is performed at the bromine position using a diverse set of boronic acids or alkenes. This creates a first generation of intermediates with variability at the 2-position.

Step 2 (C-F Functionalization): The products from the first step are then subjected to SNAr conditions, reacting them with a library of nucleophiles (e.g., various primary or secondary amines). This introduces a second point of diversity at the 6-position.

This two-step, divergent approach allows for the rapid generation of a large matrix of structurally related but distinct compounds from a single starting material. Such libraries are invaluable in drug discovery for exploring structure-activity relationships (SAR) and identifying lead compounds with desired biological activity, such as the development of novel kinase inhibitors or PET tracers. mdpi.comresearchgate.net

Mentioned Compounds

Theoretical and Computational Chemistry of 2 Bromo 6 Fluoropyridin 3 Amine

Electronic Structure Analysis

The arrangement of electrons in 2-bromo-6-fluoropyridin-3-amine is fundamental to its chemical behavior. The presence of a bromine atom, a fluorine atom, and an amine group on the pyridine (B92270) ring leads to a notable redistribution of electron density. researchgate.net Halogen atoms, like bromine and fluorine, are highly electronegative and thus withdraw electron density from the aromatic ring. researchgate.net

Computational analysis, often employing methods like Density Functional Theory (DFT), helps in understanding the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO indicates the capacity to accept an electron. researchgate.net The energies of these orbitals are crucial in predicting the molecule's reactivity and the types of reactions it is likely to undergo.

Reactivity Predictions and Modeling

The electronic structure directly informs predictions about the reactivity of this compound. The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The electronegative halogen substituents generally decrease the electron density of the pyridine ring, making it less susceptible to electrophilic substitution than pyridine itself.

The amine group, being an electron-donating group, can modulate this effect. Its presence can activate the ring towards certain reactions and influence the regioselectivity of these transformations. Modeling studies can predict the most likely sites for various chemical reactions, aiding in the design of synthetic routes involving this compound.

Conformation and Stereochemistry

The presence of substituents on the pyridine ring can create a unique stereochemical environment. While this compound itself is not chiral, its interactions with other chiral molecules or its role as a ligand in a metal complex can have significant stereochemical implications. For instance, in the synthesis of larger, scaffold-like molecules, the specific arrangement of this and other building blocks is critical. georgiasouthern.edu

Spectroscopic Property Simulations

Computational chemistry allows for the simulation of various spectroscopic properties, which can then be compared with experimental data for validation.

Predicted Collision Cross Section (CCS): The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. For a related isomer, 6-bromo-2-fluoropyridin-3-amine (B1444439), predicted CCS values have been calculated for various adducts. uni.lu These simulations provide valuable information about the ion's size and shape.

Table 1: Predicted Collision Cross Section (CCS) for 6-bromo-2-fluoropyridin-3-amine Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 190.96148 | 127.4 |

| [M+Na]+ | 212.94342 | 140.6 |

| [M-H]- | 188.94692 | 131.4 |

| [M+NH4]+ | 207.98802 | 149.2 |

| [M+K]+ | 228.91736 | 129.2 |

| [M+H-H2O]+ | 172.95146 | 126.4 |

| [M+HCOO]- | 234.95240 | 148.8 |

| [M+CH3COO]- | 248.96805 | 181.6 |

| [M+Na-2H]- | 210.92887 | 136.0 |

| [M]+ | 189.95365 | 143.0 |

| [M]- | 189.95475 | 143.0 |

Note: Data is for the isomer 6-bromo-2-fluoropyridin-3-amine as a proxy.

Reaction Pathway Computations

Theoretical calculations can be employed to map out the energetic landscape of potential reaction pathways involving this compound. This involves calculating the energies of reactants, transition states, and products to determine the activation energies and thermodynamics of various reactions.

For example, in the synthesis of more complex molecules where this compound acts as a building block, computational studies can help to understand the mechanism and feasibility of the reaction. This is particularly relevant in processes such as the synthesis of scaffolded ligands, where the reaction conditions, like high temperature and pressure, are critical. georgiasouthern.edu By modeling these pathways, researchers can optimize reaction conditions and predict potential byproducts.

Research in Medicinal Chemistry and Pharmaceutical Development Utilizing 2 Bromo 6 Fluoropyridin 3 Amine Scaffolds

Intermediate in Pharmaceutical Synthesis

2-Bromo-6-fluoropyridin-3-amine serves as a crucial building block in the synthesis of more complex molecules with potential pharmaceutical applications. nih.govacs.orgbldpharm.com Its utility as an intermediate is highlighted by its commercial availability and its classification under heterocyclic building blocks, specifically pyridines, fluorinated building blocks, and bromides. acs.org The presence of the amino group allows for a variety of coupling reactions, while the bromine and fluorine atoms can be targeted for further functionalization, such as in the synthesis of kinase inhibitors. nordmann.global

The synthesis of various aminopyridine derivatives often starts from precursors like 2-fluoropyridine, which can undergo nucleophilic aromatic substitution with amines. nih.gov The reactivity of the pyridine (B92270) ring is influenced by its substituents, and the presence of both a bromine and a fluorine atom in this compound offers differential reactivity for sequential chemical transformations. This strategic positioning of functional groups is instrumental in constructing complex molecular architectures for drug discovery programs.

Development of Biologically Active Molecules

The 2-aminopyridine (B139424) core, of which this compound is a substituted example, is a well-established pharmacophore in numerous biologically active molecules. frontiersin.org The diverse substitution possibilities on this scaffold have led to the discovery of compounds with a wide range of therapeutic applications.

Anti-cancer Agents

Derivatives of 2-aminopyridine are recognized for their potential as anti-cancer agents. nih.gov For instance, certain 2-aminopyridine derivatives have been investigated as potent and selective Janus kinase 2 (JAK2) inhibitors, a target implicated in myeloproliferative neoplasms. nih.gov Although direct studies on this compound derivatives as JAK2 inhibitors are not extensively documented in publicly available literature, the core structure is a key feature in this class of inhibitors.

Furthermore, quinazoline (B50416) derivatives synthesized from bromo-pyridyl precursors have been evaluated as multi-tyrosine kinase inhibitors, targeting EGFR and HER2, which are crucial in breast cancer. medchemexpress.com The general class of 2-aminopyrimidines, structurally related to 2-aminopyridines, also includes approved anti-cancer drugs like imatinib (B729) and palbociclib. rsc.org

Antibacterial and Antifungal Agents

The 2-aminopyridine scaffold is a known constituent of compounds with antibacterial properties. nih.gov The synthesis of novel 2-aminopyridine derivatives has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria. nih.gov While specific studies on the antibacterial activity of this compound derivatives are limited, the broader class of 2-amino-3-cyanopyridine (B104079) derivatives has been a subject of such investigations.

In the realm of antifungal agents, a derivative of 2-methylquinoline (B7769805) incorporating a fluoropyridin-3-yl-methoxy group has demonstrated activity against Aspergillus niger. acs.org This suggests that the fluoropyridine moiety, a key feature of this compound, can contribute to antifungal activity.

Neurological and Infectious Disease Targets

The development of molecules targeting neurological and infectious diseases often involves heterocyclic scaffolds. While direct evidence linking this compound to specific agents for neurological diseases is not prominent in the available literature, the broader class of aminopyridines has been explored for various central nervous system targets.

For infectious diseases, the focus has been on developing novel antibacterial and antiviral agents. The pyridine scaffold is present in various antiviral compounds, and its derivatives have been studied for their potential to inhibit viruses like HIV and hepatitis C. nih.gov

Inhibitors of Biological Pathways (e.g., Neuropeptide Y Receptor Y5, SARS-CoV-2 main protease, Indoleamine-2,3-dioxygenase-1)

Neuropeptide Y Receptor Y5: Antagonists of the Neuropeptide Y (NPY) Y5 receptor are being investigated as potential treatments for obesity. nih.gov Several NPY Y5 receptor antagonists feature a pyridine or fluoropyridine moiety in their structure. nih.govgoogle.com For example, a potent and orally active NPY Y5 receptor antagonist contains a 2-fluorophenyl group, highlighting the relevance of the fluorinated aromatic ring system. nih.gov

SARS-CoV-2 main protease: The main protease (Mpro) of SARS-CoV-2 is a key target for antiviral drug development. nih.govmdpi.com Pyridine and pyridone-based scaffolds have been explored for the design of Mpro inhibitors. acs.orgnih.gov Structure-based optimization of pyridone α-ketoamides has led to potent inhibitors of the SARS-CoV-2 Mpro. acs.org The general inhibitory potential of pyridine derivatives against SARS-CoV-2 has also been a subject of molecular docking studies. nih.gov

Indoleamine-2,3-dioxygenase-1 (IDO1): IDO1 is an important target in cancer immunotherapy. nih.gov The discovery of novel IDO1 inhibitors has been pursued through various strategies, including virtual screening. nih.govresearchgate.net Notably, a cyanopyridine scaffold has been identified as a promising starting point for the development of potent IDO1 inhibitors. nih.gov This indicates the potential of pyridine-based compounds, including derivatives of this compound, in this therapeutic area.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For 2-aminopyridine derivatives, SAR studies have provided valuable insights into the structural requirements for biological activity. nih.gov For instance, in the development of JAK2 inhibitors, the substitution pattern on the 2-aminopyridine core significantly influences the inhibitory activity and selectivity. nih.gov

In the context of antibacterial agents, the nature of the substituents on the aminopyridine ring can dramatically affect the minimum inhibitory concentration (MIC) against different bacterial strains. nih.gov Similarly, for kinase inhibitors, the specific groups attached to the pyridine ring can determine the binding affinity and selectivity towards different kinases. medchemexpress.com While detailed SAR studies specifically for derivatives of this compound are not extensively published, the general principles derived from related aminopyridine series provide a roadmap for the rational design of new and more effective therapeutic agents based on this versatile scaffold.

Drug Discovery and Lead Optimization

The this compound scaffold is a valuable starting point for the discovery of new therapeutic agents. Its inherent structural features allow for diversification and the generation of libraries of compounds for screening against various biological targets. The presence of the bromine and fluorine atoms, along with the amino group, provides handles for a variety of chemical transformations, enabling the systematic modification of the molecule to optimize its pharmacological properties.

One notable application of this compound is in the synthesis of 1,5-naphthyridine (B1222797) derivatives. A Heck reaction between this compound and methyl acrylate (B77674), followed by cyclization, yields a 1,5-naphthyridinone core structure. mdpi.comsemanticscholar.org This naphthyridine scaffold is of significant interest in medicinal chemistry. For instance, further modifications, such as Buchwald-Hartwig amination, can be employed to introduce various amine substituents, leading to the creation of diverse compound libraries. researchgate.net This strategic approach is crucial in lead optimization, where the goal is to enhance the potency, selectivity, and pharmacokinetic profile of a potential drug candidate. The systematic variation of substituents on the naphthyridine core allows for the exploration of structure-activity relationships (SAR), providing insights into how different chemical groups influence the biological activity of the molecule. researchgate.net

Another area where this compound has been utilized is in the development of Aryl Hydrocarbon Receptor (AhR) modulators. A patent discloses the use of this compound as a key intermediate in the synthesis of novel AhR modulators. googleapis.com AhR is a ligand-activated transcription factor involved in regulating immune responses, and its modulation is a promising strategy for the treatment of various diseases, including cancer and autoimmune disorders. The synthesis described involves the reaction of this compound with other chemical entities to construct the final, more complex, and biologically active molecule. googleapis.com

The aminopyridine substructure, a key feature of this compound, is a well-established pharmacophore in the design of kinase inhibitors. Numerous patents and research articles describe the use of aminopyridine derivatives as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. google.comgoogle.comnih.gov While these documents may not always specify the use of this compound itself, the established success of the broader aminopyridine class underscores the potential of this specific scaffold in developing novel kinase inhibitors. The strategic placement of the bromo and fluoro groups on the aminopyridine ring can be exploited to fine-tune the binding affinity and selectivity of the inhibitor for its target kinase.

Table 1: Applications of this compound in Drug Discovery

| Application Area | Synthetic Route Highlight | Target Class/Molecule | Reference |

| 1,5-Naphthyridine Synthesis | Heck reaction with methyl acrylate followed by cyclization. | Potential for various targets, including tau pathology. | mdpi.comsemanticscholar.orgresearchgate.net |

| AhR Modulator Synthesis | Used as a starting reagent in a multi-step synthesis. | Aryl Hydrocarbon Receptor (AhR). | googleapis.com |

| Kinase Inhibitor Scaffolds | The aminopyridine core is a known hinge-binding motif. | Various protein kinases. | google.comgoogle.comnih.gov |

Radiolabeling for Imaging and Diagnostics (e.g., Fluorine-18 (B77423) Radiolabeling)

The fluorine atom present in this compound makes it an attractive candidate for the development of positron emission tomography (PET) tracers through the introduction of the positron-emitting isotope, fluorine-18 ([¹⁸F]). PET is a powerful non-invasive imaging technique used in clinical diagnostics and drug development to visualize and quantify biological processes in vivo.

The radiosynthesis of [¹⁸F]-labeled aromatic compounds, particularly pyridines, often relies on nucleophilic aromatic substitution (SₙAr) reactions. In this context, a leaving group on the pyridine ring, such as a bromine or a nitro group, is displaced by [¹⁸F]fluoride. While the direct radiolabeling of this compound to replace the existing fluorine with [¹⁸F] has not been explicitly detailed in the reviewed literature, the principles of radiofluorination of similar structures are well-established.

Research has demonstrated the successful [¹⁸F]-fluorination of bromo- and nitro-substituted pyridine precursors. For instance, the synthesis of [¹⁸F]fluoro-aminopyridines has been achieved, highlighting the feasibility of introducing [¹⁸F] onto an aminopyridine scaffold. A common strategy involves the use of pyridine N-oxides, which can enhance the reactivity of the pyridine ring towards nucleophilic attack by [¹⁸F]fluoride. This approach has been successfully applied to the synthesis of meta-substituted [¹⁸F]fluoro-4-aminopyridine from a 3-bromo-4-nitropyridine (B1272033) N-oxide precursor.

Given these established methods, it is conceivable to develop a synthetic route for [¹⁸F]this compound or its derivatives. One potential strategy could involve the synthesis of a precursor where the 6-position is occupied by a suitable leaving group for radiofluorination, such as a nitro group, which can then be displaced by [¹⁸F]fluoride. The amino group at the 3-position could be protected during the radiolabeling step and subsequently deprotected to yield the desired [¹⁸F]-labeled tracer. The development of such a tracer would enable the in vivo tracking of drug candidates derived from the this compound scaffold, providing valuable information on their pharmacokinetics and target engagement.

Table 2: Potential Radiolabeling Strategies for this compound Derivatives

| Radiolabeling Method | Precursor Type | Key Reaction | Potential Application |

| Nucleophilic Aromatic Substitution (SₙAr) | Pyridine with a suitable leaving group (e.g., -NO₂) at the 6-position. | Displacement of the leaving group with [¹⁸F]fluoride. | PET imaging of biological targets of drugs derived from the scaffold. |

| Isotopic Exchange | Direct exchange of the existing ¹⁹F with ¹⁸F. | [¹⁸F]fluoride for ¹⁹F exchange reaction. | Potentially a simpler route, but may result in lower specific activity. |

Applications in Agrochemical and Material Sciences

Agrochemical Formulations

Fluorinated pyridines are a cornerstone in the development of modern agrochemicals, contributing to the efficacy and selectivity of herbicides, fungicides, and other crop protection agents. nih.govnih.govagropages.combohrium.com The trifluoromethylpyridine (TFMP) moiety, for instance, is a key structural motif in numerous successful agrochemical products. nih.gov

Herbicides and Fungicides

Crop Protection Products

The development of new crop protection products often relies on the synthesis of novel chemical entities with improved performance and environmental profiles. bohrium.com Halogenated pyridines are frequently used as starting materials in the synthesis of these complex molecules. The amine group on 2-Bromo-6-fluoropyridin-3-amine provides a convenient point for further chemical modification, allowing for the construction of a diverse library of potential crop protection candidates. Although direct evidence is limited, it is plausible that this compound could serve as a precursor to new active ingredients.

Advanced Materials Development

The field of material science leverages the unique properties of organofluorine compounds to create high-performance materials. mdpi.com Fluorinated polymers and electronic materials often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.com

Polymers and Coatings

Fluorinated monomers are used to produce polymers with desirable properties such as hydrophobicity and low surface energy, making them suitable for coatings and other applications. mdpi.comclemson.edu Research into fluorinated pyridine-based polyimides has shown they can possess good thermal and thermo-oxidative characteristics and are soluble in amide solvents. researchgate.net While direct polymerization of this compound is not documented, its derivatives could potentially be synthesized and explored as monomers for new fluorinated polymers and coatings.

Electronic Materials (e.g., OLEDs, Semiconductors)

Pyridine (B92270) derivatives are widely investigated for their applications in electronic materials, including Organic Light-Emitting Diodes (OLEDs) and semiconductors. The nitrogen atom in the pyridine ring can coordinate with metal centers, and the aromatic system can be tailored to achieve specific electronic and photophysical properties. Asymmetric pyrene (B120774) derivatives that include an amine group with a pyridinyl moiety have been patented for use in OLEDs. google.com The fluorine atoms in this compound could further modulate the electronic properties, making its derivatives potential candidates for host or dopant materials in OLEDs. However, specific research on the application of this particular compound in OLEDs or semiconductors is not currently available.

Supramolecular Frameworks

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies through non-covalent interactions. rsc.orgnih.gov Aminopyridine derivatives are of particular interest in this field due to their ability to form hydrogen-bonding networks. rsc.org The amine and pyridine nitrogen atoms in this compound can act as hydrogen bond donors and acceptors, respectively, driving the self-assembly of complex architectures. These frameworks can have applications in areas such as gas storage, catalysis, and molecular recognition. While the concept is sound, specific examples of supramolecular frameworks constructed from this compound have not been reported in the literature.

Applications in Dye-Sensitized Solar Cells

Extensive research into the application of "this compound" in the field of dye-sensitized solar cells (DSSCs) has not yielded specific documented uses of this compound as a primary component or direct precursor in the synthesis of sensitizing dyes. Scientific literature available through broad searches does not currently contain detailed findings or performance data related to the direct integration of this particular chemical into DSSC technologies.

While the foundational components of dyes used in DSSCs often feature electron donor, acceptor, and π-bridge structures, and compounds containing pyridine and fluorine moieties have been investigated for their potential benefits, there is no specific mention of "this compound" in the reviewed literature. The inclusion of fluorine atoms in organic dyes can, in some instances, improve the molar extinction coefficient and charge transport, while pyridine rings may function as electron-accepting and anchoring groups. However, without direct research on "this compound," any potential role or performance enhancement in DSSCs remains speculative.

Consequently, there are no available research findings or data tables to present regarding the specific application of "this compound" in dye-sensitized solar cells. Further research would be required to explore and quantify any potential contributions of this compound to the efficiency and stability of DSSCs.

Environmental and Safety Considerations in Research and Handling

Laboratory Safety Protocols and Personal Protective Equipment

Handling 2-Bromo-6-fluoropyridin-3-amine necessitates adherence to stringent laboratory safety protocols to minimize exposure and mitigate potential hazards. The compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye irritation, and may lead to respiratory irritation. sigmaaldrich.comcymitquimica.com

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors. cymitquimica.comfishersci.com Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. fishersci.com

Personal Protective Equipment (PPE): A comprehensive suite of personal protective equipment is required to prevent contact with the skin, eyes, and respiratory tract.

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory. fishersci.com

Skin Protection: Researchers must wear appropriate protective gloves and clothing to prevent skin exposure. fishersci.com Gloves should be inspected before use and disposed of properly after handling the compound. cymitquimica.com Contaminated clothing should be removed immediately and washed before reuse. fishersci.comaksci.com

Respiratory Protection: If ventilation is inadequate or for tasks with a higher risk of aerosol generation, a NIOSH-approved respirator should be worn. aksci.com

Table 1: GHS Hazard Statements for this compound

| Code | Hazard Statement | Source(s) |

|---|---|---|

| H302 | Harmful if swallowed | sigmaaldrich.comcymitquimica.com |

| H315 | Causes skin irritation | sigmaaldrich.comcymitquimica.com |

| H320 | Causes eye irritation | sigmaaldrich.com |

| H335 | May cause respiratory irritation | sigmaaldrich.comcymitquimica.com |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and preventing accidental exposure or release.

Handling:

Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing. fishersci.com

Do not breathe dust or vapors. fishersci.comfishersci.com

Wash hands and any exposed skin thoroughly after handling. fishersci.com

Do not eat, drink, or smoke in areas where the chemical is handled or stored. aksci.comfishersci.com

Minimize dust generation and accumulation. aksci.com

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated area. sigmaaldrich.comfishersci.com

The recommended storage temperature is between 2-8°C. sigmaaldrich.com

Keep the compound in a dark place and sealed in a dry environment. sigmaaldrich.com

Store away from incompatible materials, such as strong oxidizing agents. aksci.comfishersci.com

The substance should be stored locked up. fishersci.com

Table 2: Storage and Handling Guidelines

| Parameter | Recommendation | Source(s) |

|---|---|---|

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Storage Conditions | Keep in a dark, dry, and well-ventilated place. Store locked up. | sigmaaldrich.comfishersci.comfishersci.com |

| Incompatible Materials | Strong oxidizing agents | aksci.comfishersci.com |

| Handling Precautions | Use in a fume hood, avoid contact, do not ingest or inhale. | cymitquimica.comfishersci.com |

Waste Management and Disposal Protocols

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. aksci.com

Dispose of the contents and container to an approved waste disposal plant. fishersci.comaksci.comfishersci.com

Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Do not allow the product to enter drains, other waterways, or the soil. cymitquimica.comaksci.com

In the event of a spill, personnel should wear appropriate protective equipment, ensure adequate ventilation, and prevent further leakage if safe to do so. The spilled material should be swept up or absorbed with an inert material and placed into a suitable container for disposal. fishersci.comaksci.com

Environmental Impact Assessment (e.g., Persistence, Bioaccumulation, Mobility)

Persistence: This refers to the length of time a chemical remains in the environment before being broken down by natural processes.

Bioaccumulation: This is the process by which a chemical builds up in an organism over time, potentially reaching harmful concentrations.

Mobility: This describes how easily a chemical can move through the environment, for example, through soil and into groundwater.

While ecotoxicity data for this compound is not available, it is advised that the compound should not be released into the environment, as its potential impact on ecosystems is unknown. fishersci.com The hazardous decomposition products upon thermal degradation can include toxic gases such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride. aksci.com

Regulatory Frameworks for Research Chemicals

As a laboratory chemical, this compound is subject to various health and safety regulations. In the United States, it is considered a hazardous chemical by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200). fishersci.comfishersci.com This requires manufacturers and suppliers to provide Safety Data Sheets (SDS) and for employers to implement a chemical hygiene plan.

Globally, other regulatory frameworks may apply, such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union. However, specific registration information for this compound under these frameworks is not specified in the available documentation. For international transport, it may be classified under regulations for toxic solids. fishersci.com Researchers must ensure compliance with all relevant national and institutional regulations governing the procurement, use, and disposal of research chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-6-fluoropyridin-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via halogenation and amination of pyridine precursors. Key steps include bromine substitution at the 2-position and fluorine introduction at the 6-position. Palladium-catalyzed cross-coupling or direct amination under inert atmospheres (e.g., N₂) are common .

- Critical Parameters : Temperature control (2–8°C for storage post-synthesis ), solvent selection (e.g., methanol for hydrogenation ), and catalyst choice (e.g., Pd/C for nitro-group reduction ). Yield discrepancies (e.g., 97% purity vs. 105% yield in hydrogenation ) suggest rigorous validation via HPLC or GC-MS is required.

Q. How can researchers verify the structural integrity of this compound?

- Analytical Techniques :

- NMR : Compare / NMR shifts with literature (e.g., pyridinamine protons at δ 6.95–8.15 ppm ).

- Mass Spectrometry : Molecular ion peaks at m/z 191–258 (depending on derivatives ).

- Elemental Analysis : Confirm Br/F ratios (theoretical Br: ~41.5%, F: ~7.3% ).

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation : Classified as toxic (T+) with risk code 2811 . Use PPE (gloves, goggles), work in fume hoods, and store at 2–8°C in amber vials to prevent photodegradation . Spill protocols include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Considerations

Q. How does the bromine/fluorine substitution pattern affect regioselectivity in cross-coupling reactions?

- Mechanistic Insight : Bromine at the 2-position activates the pyridine ring for Suzuki-Miyaura coupling, while fluorine at the 6-position electronically deactivates adjacent positions, directing reactions to the 3-amine site . Computational studies (DFT) can predict reactivity by analyzing charge distribution and Fukui indices.

- Case Study : Substitution at the 5-methyl position (e.g., 2-bromo-6-fluoro-5-methyl-pyridin-3-amine) alters steric hindrance, reducing coupling efficiency by ~20% compared to the non-methylated analog .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Test degradation kinetics in buffers (pH 2–12) via HPLC. Acidic conditions (pH < 4) hydrolyze the amine group, forming pyridinols .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at 150°C, with exothermic peaks indicating Br/F release .

Q. Can computational models predict the bioactivity or pharmacokinetic properties of derivatives?

- In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.